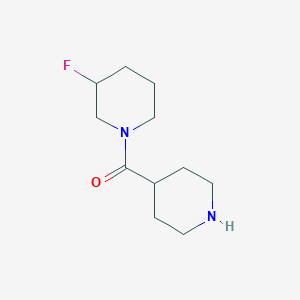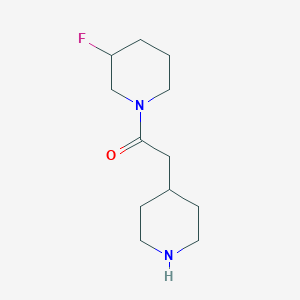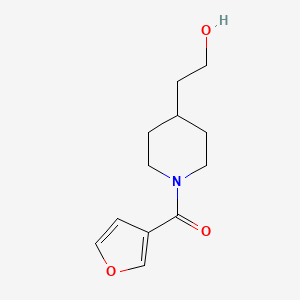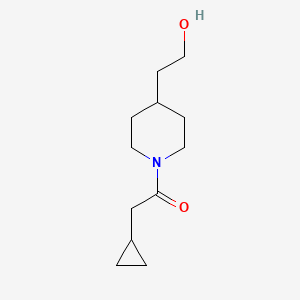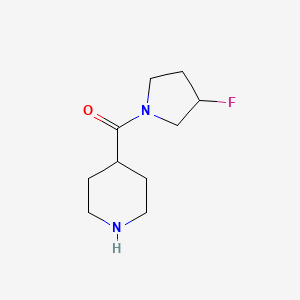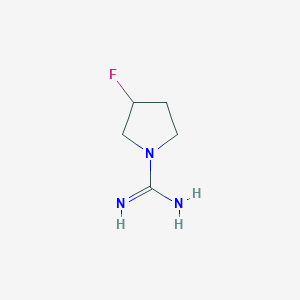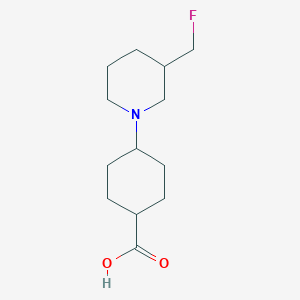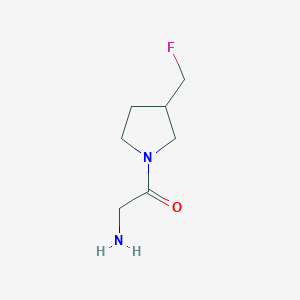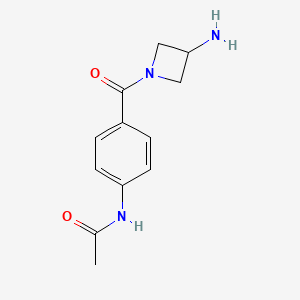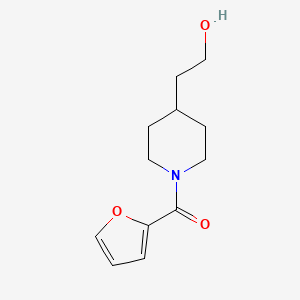
Furan-2-yl(4-(2-hydroxyethyl)pipéridin-1-yl)méthanone
Vue d'ensemble
Description
“Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” is a compound that contains a furan ring, which is a five-membered heterocyclic organic compound containing one oxygen and four carbon atoms . It also contains a piperidine ring, which is a six-membered heterocyclic compound containing one nitrogen atom . The compound has a molecular weight of 223.27 g/mol.
Molecular Structure Analysis
The molecular structure of “Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” consists of a furan ring and a piperidine ring, connected by a methanone group . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The piperidine ring is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom .Physical and Chemical Properties Analysis
“Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” has a molecular weight of 223.27 g/mol. Unfortunately, other specific physical and chemical properties of this compound are not available in the resources I have .Applications De Recherche Scientifique
Synthèse pharmacologique
Ce composé est un intermédiaire précieux dans la synthèse de molécules pharmacologiquement actives. Sa structure est propice à des modifications qui peuvent conduire au développement de nouveaux médicaments avec des propriétés antibactériennes, antifongiques et antivirales potentielles .
Conception de médicaments
En raison de la présence à la fois de motifs furane et pipéridine, ce composé peut être utilisé dans la conception de médicaments, en particulier dans la création de nouveaux agents thérapeutiques ciblant les troubles neurologiques. Les dérivés de la pipéridine sont connus pour traverser la barrière hémato-encéphalique, ce qui en fait des candidats adaptés aux médicaments du système nerveux central .
Modulation de l'activité biologique
Le composé peut être utilisé pour modifier l'activité biologique des produits pharmaceutiques existants. En l'intégrant dans la structure de médicaments connus, les chercheurs peuvent améliorer leur efficacité ou réduire les effets secondaires .
Sondes de biologie chimique
En biologie chimique, ce composé peut servir de sonde pour étudier les systèmes biologiques. Il peut être marqué avec des marqueurs fluorescents ou d'autres groupes rapporteurs pour suivre son interaction avec des cibles biologiques .
Science des matériaux
Le motif furane dans le composé peut être utilisé en science des matériaux pour le développement de semi-conducteurs organiques. Les dérivés du furane sont connus pour leurs propriétés électroniques et peuvent être utilisés dans la création de matériaux conducteurs .
Catalyse
Ce composé peut agir comme un ligand dans les systèmes catalytiques. Sa capacité à se coordonner avec les métaux peut être exploitée dans le développement de nouveaux procédés catalytiques, qui sont cruciaux en chimie industrielle .
Recherche agrochimique
En recherche agrochimique, les dérivés de ce composé peuvent être explorés pour leur utilisation potentielle comme pesticides ou herbicides. La flexibilité structurale permet l'optimisation de ces composés pour la sélectivité et la puissance .
Chimie environnementale
Les dérivés du composé peuvent être étudiés pour leur capacité à interagir avec les polluants. Cette interaction peut conduire au développement de nouvelles méthodes pour la détection et la dégradation des contaminants environnementaux .
Orientations Futures
While specific future directions for “Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” are not mentioned, compounds containing furan and piperidine rings have potential for further exploration due to their diverse biological activities . They could be investigated for potential therapeutic applications in various diseases.
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various disease areas . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .
Mode of Action
Furan and piperidine derivatives have been known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Compounds containing furan and piperidine moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation and differentiation of various cell types, including hematopoietic precursor cells . Additionally, it has been observed to alter the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, this compound has been found to interact with 17beta-HSD5, an enzyme involved in steroid metabolism . Such interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to alterations in metabolic homeostasis and energy production within cells.
Transport and Distribution
The transport and distribution of Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transport mechanisms.
Subcellular Localization
Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.
Propriétés
IUPAC Name |
furan-2-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-8-5-10-3-6-13(7-4-10)12(15)11-2-1-9-16-11/h1-2,9-10,14H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRBCUIDGUPRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



